5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a phenyl ring, a triazolo ring, and a pyrimidine ring. These structures are common in many natural products and bioactive pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the pyridine ring might participate in electrophilic substitution reactions, while the triazolo and pyrimidine rings might undergo reactions with nucleophiles .Mechanism of Action
Target of action
Pyridinium salts, which are structurally similar to part of this compound, are known to be important structures in many natural products and bioactive pharmaceuticals . They have been studied for their roles as anti-microbial, anti-cancer, anti-malarial agents, and more .
Mode of action
Compounds with similar structures, such as pyrazolo[1,5-a]pyridines, have been synthesized and studied for their pharmacological activity .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Related compounds have been found to have diverse effects on various biochemical pathways .
Result of action
Related compounds have been found to have diverse effects, including anti-microbial, anti-cancer, and anti-malarial activities .
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-7-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-16-8-6-11-19(14-16)23-29-25-27-17(2)21(24(32)28-20-12-7-13-26-15-20)22(31(25)30-23)18-9-4-3-5-10-18/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVPFSIVRVUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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